![molecular formula C11H9N3S B1364314 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline CAS No. 861206-26-0](/img/structure/B1364314.png)

3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline

Vue d'ensemble

Description

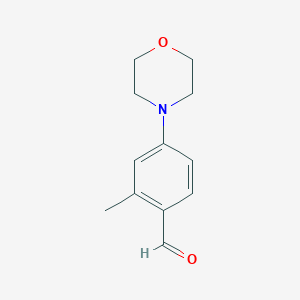

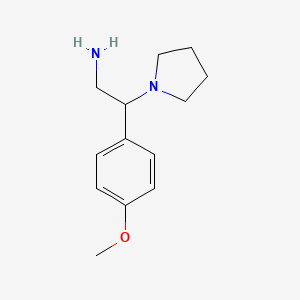

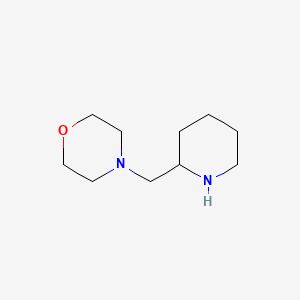

3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline is a chemical compound with the CAS Number: 861206-26-0 and a molecular weight of 215.28 .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles has been a subject of research for many years. One method involves the reaction of 6-Arylidene-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-ones with N-alkylazomethine ylides by a [2+3] cycloaddition mechanism, resulting in the formation of diastereomeric spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidin]-5(6H)-ones .Molecular Structure Analysis

The molecular structure of 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI Code for this compound is 1S/C11H9N3S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-7H,12H2 .Chemical Reactions Analysis

Imidazo[2,1-b][1,3]thiazoles have been found to react with various compounds to form biologically active substances. For instance, they have been found to react with N-alkylazomethine ylides by a [2+3] cycloaddition mechanism . They have also been found to react with aromatic aldehydes in acetic acid in the presence of anhydrous NaOAc to produce 6-arylidene derivatives .Physical And Chemical Properties Analysis

3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline is a solid substance . It has a molecular weight of 215.28 . The compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Applications De Recherche Scientifique

Inhibition of Trypanosoma Brucei

Imidazo[2,1-b][1,3]thiazines, closely related to the compound , have been identified as inhibitors of Trypanosoma brucei , a parasite responsible for African sleeping sickness. The inhibitors showed good metabolic stability and excellent cell permeability, indicating their potential for developing new treatments for this disease.

Anticancer Properties

The imidazo[2,1-b][1,3]thiazole ring system, which includes 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline, is known for its broad range of pharmaceutical applications, including anticancer drugs . These compounds have been compared with well-known anticancer drugs like Cisplatin and Sorafenib, showing remarkable cytotoxic activities on various human cancer cell lines .

Tuberculostatic Agents

Some derivatives of the imidazo[2,1-b][1,3]thiazole ring system have been characterized by their antituberculosis activity against Mycobacterium tuberculosis . These findings highlight the potential of these compounds as tuberculostatic agents, which could be crucial in the fight against tuberculosis.

Electroluminescent Materials for OLED Devices

In the field of materials science, imidazo[2,1-b][1,3]thiazine derivatives have found practical application as electroluminescent materials for OLED devices . Their unique chemical structure makes them suitable for use in creating light-emitting diodes, which are essential components of modern display and lighting technologies.

Broad Pharmaceutical Applications

The imidazo[2,1-b][1,3]thiazole derivatives encompass a wide range of pharmaceutical and biological activities. They include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . This broad spectrum highlights the versatility of the compound and its potential for various therapeutic applications.

Mécanisme D'action

Target of Action

Similar compounds have been known to target protein kinases such as vascular endothelial growth factor (vegf), platelet-derived growth factor (pdgf) receptor families, and serine/threonine kinase raf .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole, a related compound, occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

It’s worth noting that similar compounds have been shown to have significant effects on pathways involving protein kinases .

Pharmacokinetics

In silico admet predictions have been carried out for similar compounds .

Result of Action

Similar compounds have shown significant analgesic and anti-inflammatory activities .

Action Environment

It’s worth noting that the compound is a white or pale yellow solid that is insoluble in water but soluble in organic solvents such as dichloromethane, ethanol, and methanol .

Safety and Hazards

Orientations Futures

While specific future directions for 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline were not found in the search results, imidazo[2,1-b]thiazoles have been the subject of ongoing research due to their diverse biological activities. They have been studied for their potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Propriétés

IUPAC Name |

3-imidazo[2,1-b][1,3]thiazol-6-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXLSRKDSOSGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN3C=CSC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391358 | |

| Record name | 3-imidazo[2,1-b][1,3]thiazol-6-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline | |

CAS RN |

861206-26-0 | |

| Record name | 3-imidazo[2,1-b][1,3]thiazol-6-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

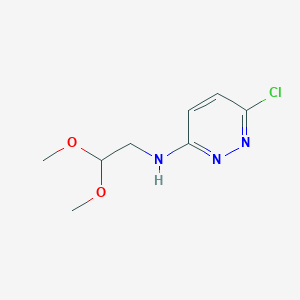

![6-chloro-N-[2-(cyclohexen-1-yl)ethyl]pyridazin-3-amine](/img/structure/B1364263.png)

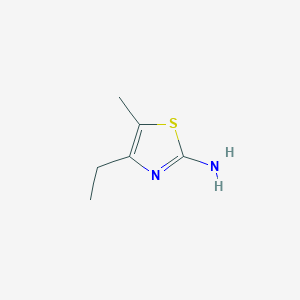

![4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1364265.png)